molecular formula C15H14BrNO2S B1316365 4-Bromo-2-tosylisoindoline CAS No. 127168-83-6

4-Bromo-2-tosylisoindoline

Cat. No.: B1316365
CAS No.: 127168-83-6
M. Wt: 352.2 g/mol
InChI Key: UFMXWSAEFIMVKC-UHFFFAOYSA-N
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Description

4-Bromo-2-tosylisoindoline, also known as BTI, is a chemical compound that belongs to the family of isoindoline derivatives . It is a crystalline solid and its linear formula is C15H14O2N1Br1S1 .


Synthesis Analysis

A patent application titled “IMPROVED PROCESS FOR THE PREPARATION OF ENZALUTAMIDE” describes a process for the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene . The process involves the use of 4-bromo-2-fluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H14O2N1Br1S1 .


Physical and Chemical Properties Analysis

This compound is a yellow powder. It has a density of 1.60 g/cm³.

Scientific Research Applications

Anticancer Properties

  • Research on Bromophenol Derivatives: A study explored the anticancer properties of a novel bromophenol derivative containing indolin-2-one moiety, which showed promising activities against human lung cancer cell lines. This derivative, identified as BOS-102, significantly inhibited cell proliferation and induced apoptosis in A549 lung cancer cells, suggesting potential development as an anticancer drug (Guo et al., 2018).

Electrochemical Applications

  • Electrochemical Oxidation Studies: Research has been conducted on the electrochemical oxidation of various bromoaniline compounds, including 4-bromoaniline, in acetonitrile solution. This study is significant for understanding the electrochemical properties and potential applications of bromoaniline derivatives (Kádár et al., 2001).

Chemical Synthesis and Reactions

  • Synthesis of Brominated Isoindolines: A method for preparing functional precursors to stable tetraalkylisoindoline nitroxides was developed. This involved the synthesis of unusual bromoamines and brominated isoindolines, highlighting the versatility of bromoisoindoline compounds in chemical synthesis (Micallef et al., 1999).
  • Synthesis of Bromoquinoline Compounds: Research on the synthesis of bromo-4-iodoquinoline, an important intermediate for creating biologically active compounds, involved the use of 4-bromoaniline, demonstrating the utility of bromo compounds in complex chemical syntheses (Wang et al., 2015).

Biological Activity and Toxicity Studies

  • Investigation of Haloanilines: A study on the nephrotoxic effects of haloanilines, including 4-bromoaniline, provided insights into the biological activity and potential toxicity of these compounds, which is crucial for their safe handling and application (Hong et al., 2000).

Safety and Hazards

4-Bromo-2-tosylisoindoline is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . It is also classified as Non Combustible Solids .

Properties

IUPAC Name

4-bromo-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-9-12-3-2-4-15(16)14(12)10-17/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXWSAEFIMVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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